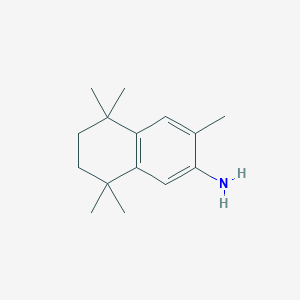

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Description

Properties

IUPAC Name |

3,5,5,8,8-pentamethyl-6,7-dihydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N/c1-10-8-11-12(9-13(10)16)15(4,5)7-6-14(11,2)3/h8-9H,6-7,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQSUCPZRPRYLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280546 | |

| Record name | 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116233-17-1 | |

| Record name | 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine, a compound of interest in medicinal chemistry, likely as a retinoid X receptor (RXR) modulator. The synthesis involves a three-stage process: the construction of the core pentamethyl-tetrahydronaphthalene scaffold, subsequent regioselective nitration, and final reduction to the target amine. This document details the experimental protocols for each key step, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and logical relationships to facilitate a thorough understanding for professionals in drug discovery and development.

Overall Synthetic Strategy

The proposed synthesis of this compound is conceptualized in three principal stages:

-

Stage 1: Synthesis of the Core Scaffold: Preparation of 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene.

-

Stage 2: Functionalization of the Aromatic Ring: Regioselective nitration of the pentamethyl-tetrahydronaphthalene intermediate.

-

Stage 3: Formation of the Target Amine: Reduction of the nitro-intermediate to yield the final product.

Experimental Protocols

Stage 1: Synthesis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene

The synthesis of the core scaffold is based on the procedure reported for the preparation of an intermediate in the synthesis of Bexarotene, a known RXR agonist.[1][2] This involves a Friedel-Crafts alkylation reaction.

Protocol:

A plausible synthetic route involves the reaction of p-cymene with 2,5-dichloro-2,5-dimethylhexane in the presence of a Lewis acid catalyst, such as aluminum chloride.

-

To a stirred solution of p-cymene in a suitable solvent (e.g., carbon disulfide or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride in portions at a controlled temperature (e.g., 0-5 °C).

-

Slowly add a solution of 2,5-dichloro-2,5-dimethylhexane in the same solvent to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion, as monitored by a suitable technique (e.g., TLC or GC-MS).

-

Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene.

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalent |

| p-Cymene | C₁₀H₁₄ | 134.22 | (To be determined) | 1.0 |

| 2,5-Dichloro-2,5-dimethylhexane | C₈H₁₆Cl₂ | 183.12 | (To be determined) | 1.0-1.2 |

| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | (To be determined) | 1.0-1.5 |

Table 1: Reagents for the synthesis of the core scaffold.

Stage 2: Nitration of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene

The introduction of the amino group is achieved through nitration of the aromatic ring followed by reduction. The regioselectivity of the nitration is directed by the existing alkyl substituents. In the case of 1,1,4,4,6-pentamethyl-1,2,3,4-tetrahydronaphthalene (an alternative numbering for the same compound), the position ortho to the methyl group and para to the gem-dimethyl substituted benzylic position is expected to be the most activated and sterically accessible for electrophilic substitution. Therefore, nitration is predicted to occur at the C2 position.

Protocol:

-

Dissolve 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene in a suitable solvent such as acetic anhydride or dichloromethane and cool the solution to 0-5 °C.

-

Slowly add a nitrating agent, such as a mixture of fuming nitric acid and sulfuric acid, or a milder reagent like acetyl nitrate (prepared in situ from nitric acid and acetic anhydride), while maintaining the low temperature.

-

Stir the reaction mixture at low temperature for a specified period, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, carefully pour the reaction mixture into ice-water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic extracts with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate 2-nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene.

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalent |

| 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene | C₁₅H₂₂ | 202.34 | (To be determined) | 1.0 |

| Nitric Acid (fuming) | HNO₃ | 63.01 | (To be determined) | 1.0-1.2 |

| Sulfuric Acid (concentrated) | H₂SO₄ | 98.08 | (Catalytic or stoichiometric) | - |

| Acetic Anhydride | C₄H₆O₃ | 102.09 | (Solvent/Reagent) | - |

Table 2: Reagents for the nitration reaction.

Stage 3: Reduction of 2-Nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene

The final step is the reduction of the nitro group to an amine. Several methods are available for this transformation, with catalytic hydrogenation being a common and clean method.

Protocol:

-

Dissolve 2-nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene in a suitable solvent like ethanol, methanol, or ethyl acetate.

-

Add a catalyst, such as 10% Palladium on carbon (Pd/C) or Raney Nickel.

-

Subject the mixture to hydrogenation in a Parr apparatus or under a hydrogen balloon at a suitable pressure (e.g., 1-4 atm).

-

Monitor the reaction by TLC or the cessation of hydrogen uptake.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the filter cake with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

If necessary, purify the product by column chromatography or recrystallization to yield this compound.

| Reactant/Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Molar Equivalent |

| 2-Nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene | C₁₅H₂₁NO₂ | 247.34 | (To be determined) | 1.0 |

| Palladium on Carbon (10%) | Pd/C | - | (Catalytic amount) | - |

| Hydrogen Gas | H₂ | 2.02 | (Excess) | - |

Table 3: Reagents for the reduction reaction.

Data Presentation

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Expected Yield (%) | Physical State | Key Spectroscopic Data (Predicted) |

| 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalene | C₁₅H₂₂ | 202.34 | 60-80 | Colorless oil | ¹H NMR: signals for aromatic protons, benzylic protons, and multiple methyl groups. |

| 2-Nitro-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene | C₁₅H₂₁NO₂ | 247.34 | 70-90 | Yellow solid/oil | ¹H NMR: Downfield shift of aromatic protons. IR: Strong absorptions around 1520 and 1350 cm⁻¹ (NO₂ stretch). |

| This compound | C₁₅H₂₃N | 217.35 | 85-95 | Solid/Oil | ¹H NMR: Appearance of a broad singlet for NH₂ protons. IR: N-H stretching vibrations around 3300-3500 cm⁻¹. |

Table 4: Summary of quantitative data for key compounds in the synthetic pathway.

Visualization of Reaction Pathway

This technical guide outlines a feasible and well-precedented synthetic route to this compound. The provided protocols and data serve as a valuable resource for researchers engaged in the synthesis of novel compounds for drug discovery and development. It is recommended that all experimental work be conducted by trained professionals in a well-equipped laboratory, with appropriate safety precautions. Further optimization of reaction conditions may be necessary to achieve desired yields and purity.

References

An In-depth Technical Guide to 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, potential synthesis, and likely biological activity of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from the closely related and well-characterized analog, 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine, and established synthetic methodologies for similar chemical scaffolds.

Physicochemical Properties

Table 1: Physicochemical Properties of 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine and Estimated Properties for the Pentamethyl Analog

| Property | 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine | This compound (Estimated) |

| Molecular Formula | C₁₄H₂₁N | C₁₅H₂₃N |

| Molecular Weight | 203.32 g/mol | ~217.35 g/mol |

| XLogP3 | 4.4 | ~4.8 |

| Hydrogen Bond Donor Count | 1 | 1 |

| Hydrogen Bond Acceptor Count | 1 | 1 |

| Rotatable Bond Count | 1 | 1 |

| Exact Mass | 203.167400 g/mol | ~217.183050 g/mol |

| Topological Polar Surface Area | 26 Ų | 26 Ų |

| Heavy Atom Count | 15 | 16 |

| Complexity | 183 | ~200 |

Data for 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine sourced from PubChem.[1] Estimated values for the pentamethyl analog are based on the addition of a single methyl group.

Experimental Protocols: A Plausible Synthetic Route

A specific, validated synthesis protocol for this compound is not currently described in the literature. However, a plausible multi-step synthesis can be proposed based on established organic chemistry reactions, such as Friedel-Crafts alkylation and subsequent functional group manipulations.

Proposed Synthetic Workflow:

References

The Putative Mechanism of Action of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine: An In-Depth Technical Guide

Introduction

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine belongs to the chemical class of tetrahydronaphthalenes, which includes several synthetic and natural compounds known to interact with nuclear receptors. Its core structure is highly similar to that of Bexarotene (LGD1069), a potent and selective agonist of the Retinoid X Receptors (RXRs). RXRs are ligand-activated transcription factors that play a pivotal role in regulating gene expression involved in cellular differentiation, proliferation, apoptosis, and metabolism. This guide will explore the hypothesized mechanism of action of this compound by leveraging the extensive research conducted on Bexarotene and its analogs.

Core Putative Mechanism: Activation of Retinoid X Receptors (RXRs)

The proposed primary mechanism of action for this compound is the selective binding to and activation of RXRs. There are three main subtypes of RXR: RXRα, RXRβ, and RXRγ. Upon activation by an agonist, RXRs undergo a conformational change that facilitates their function as transcription factors.

RXRs can function as both homodimers (RXR/RXR) and heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Peroxisome Proliferator-Activated Receptors (PPARs), Liver X Receptors (LXRs), and the Vitamin D Receptor (VDR). The specific dimerization partner determines the target genes that will be regulated.

Signaling Pathway

The binding of an RXR agonist like this compound to the ligand-binding domain (LBD) of an RXR is the initiating step in a cascade of molecular events that ultimately leads to the modulation of gene expression.

In an inactive state, RXR heterodimers are bound to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes. In this unbound state, the receptor complex is associated with corepressor proteins (e.g., NCoR, SMRT) which promote a condensed chromatin structure, thereby repressing gene transcription.

Upon agonist binding, the RXR undergoes a conformational change. This altered conformation leads to the dissociation of corepressor proteins and the recruitment of coactivator proteins (e.g., SRC-1, p300/CBP). These coactivators then facilitate the recruitment of the basal transcription machinery, leading to the initiation of target gene transcription.

Caption: Putative RXR signaling pathway for this compound.

Quantitative Data (Based on Bexarotene)

The following tables summarize the quantitative pharmacological data for Bexarotene, which serves as a proxy for the expected activity of its structural analog, this compound.

Table 1: Binding Affinities of Bexarotene for RXR Isoforms

| Receptor Isoform | Dissociation Constant (Kd) (nM) | Reference |

| RXRα | 14 ± 2 | [1][2] |

| RXRβ | 21 ± 4 | [1][2] |

| RXRγ | 29 ± 7 | [1][2] |

Table 2: Functional Activity of Bexarotene on RXR Isoforms

| Receptor Isoform | EC50 (nM) | Reference |

| RXRα | 33 | [1][3] |

| RXRβ | 24 | [1][3] |

| RXRγ | 25 | [1][3] |

EC50 values were determined in a transcriptional activation assay in CV-1 cells.[1] Bexarotene exhibits over 300-fold selectivity for RXRs over RARs (EC50 > 10,000 nM for RARs).[1][3]

Experimental Protocols

To experimentally validate the putative mechanism of action of this compound, the following experimental protocols, commonly used for characterizing RXR modulators, are recommended.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kd) of the test compound for the different RXR isoforms.

Objective: To quantify the direct interaction between the test compound and the RXR ligand-binding domain.

Methodology:

-

Receptor Preparation: Human RXRα, RXRβ, and RXRγ ligand-binding domains are expressed and purified.

-

Radioligand: A radiolabeled RXR agonist with high affinity, such as [3H]-Bexarotene, is used.

-

Assay Procedure:

-

A constant concentration of the radioligand is incubated with the purified RXR LBD in the presence of increasing concentrations of the unlabeled test compound.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated using a filtration method.

-

The amount of bound radioactivity is quantified using a scintillation counter.

-

-

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

Caption: Workflow for a radioligand binding assay to determine RXR affinity.

Luciferase Reporter Gene Assay

This cell-based assay is used to measure the functional activity of the test compound as an agonist or antagonist of RXR-mediated transcription.

Objective: To determine the ability of the test compound to activate or inhibit gene expression through an RXR-dependent pathway.

Methodology:

-

Cell Line: A suitable mammalian cell line, such as HEK293T or CV-1, is used.

-

Plasmids:

-

An expression vector for the full-length human RXRα, RXRβ, or RXRγ.

-

A reporter plasmid containing a luciferase gene under the control of a promoter with multiple copies of an RXR response element (RXRE).

-

A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.

-

-

Assay Procedure:

-

Cells are co-transfected with the expression, reporter, and control plasmids.

-

After an incubation period to allow for protein expression, the cells are treated with various concentrations of the test compound.

-

Following treatment, the cells are lysed, and the luciferase activity is measured using a luminometer.

-

-

Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The fold activation relative to a vehicle control is calculated, and an EC50 value (the concentration of the test compound that produces 50% of the maximal response) is determined.

Caption: Workflow for a luciferase reporter gene assay to measure RXR functional activity.

Conclusion

Based on its structural similarity to Bexarotene, this compound is putatively a selective agonist of the retinoid X receptors. Its mechanism of action is likely to involve binding to the ligand-binding domain of RXRs, leading to the dissociation of corepressors and recruitment of coactivators, thereby activating the transcription of target genes. The pharmacological profile of this compound is expected to be similar to that of Bexarotene, with potent activation of all three RXR isoforms. The experimental protocols outlined in this guide provide a framework for the empirical validation of this hypothesized mechanism of action and the detailed characterization of this compound's pharmacological properties. Further research is warranted to confirm these hypotheses and to explore the full therapeutic potential of this and related molecules.

References

Spectroscopic Data for 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine: A Data Gap Analysis

A comprehensive search of publicly available scientific databases and literature has revealed a significant lack of experimental spectroscopic data (NMR, IR, MS) for the specific compound 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine. Consequently, the detailed technical guide requested by researchers, scientists, and drug development professionals cannot be fully compiled at this time. This report outlines the findings and identifies the existing data gap.

While no direct data is available for the pentamethyl derivative, information on a structurally related compound, 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine , has been identified. This compound is listed in the PubChem database with the molecular formula C14H21N[1]. However, even for this close analog, experimental spectroscopic data are not provided.

The absence of this foundational data prevents the creation of the requested in-depth technical guide, which would include structured data tables and detailed experimental protocols. The significant structural impact of the additional methyl group on the aromatic ring in the target compound means that data from other, less substituted, tetrahydronaphthalene amines would not be a reliable proxy for predicting its spectroscopic characteristics.

Path Forward: Experimental Determination

To obtain the necessary spectroscopic data for this compound, experimental synthesis and subsequent analysis are required. The logical workflow for such an endeavor is outlined below.

References

In-depth Technical Guide on the Crystal Structure of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

A comprehensive review of the available crystallographic data, experimental protocols, and potential biological significance.

Audience: Researchers, scientists, and drug development professionals.

Abstract:

This technical guide aims to provide a thorough analysis of the crystal structure of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine. However, a comprehensive search of publicly available scientific databases and literature reveals a significant lack of specific crystallographic and experimental data for this particular compound. While information on related tetrahydronaphthalene derivatives exists, data directly pertaining to the atomic coordinates, unit cell parameters, and detailed molecular geometry of this compound remains unpublished. This document will summarize the available information on structurally similar compounds and outline the necessary experimental procedures to determine the crystal structure and elucidate potential biological activities, thereby serving as a foundational resource for future research endeavors.

Introduction

This compound belongs to the tetralin class of chemical compounds, which are derivatives of tetrahydronaphthalene. Molecules with this core structure are of interest in medicinal chemistry due to their presence in various biologically active compounds. The specific substitution pattern of a pentamethyl and an amine group suggests potential for interaction with biological targets. A detailed understanding of its three-dimensional structure is paramount for elucidating its structure-activity relationship (SAR) and for rational drug design.

Current State of Knowledge

As of the date of this publication, a crystallographic study of this compound has not been reported in the peer-reviewed scientific literature. Consequently, quantitative data regarding its crystal structure, such as bond lengths, bond angles, and unit cell dimensions, are not available. Public chemical databases like PubChem provide basic information such as the molecular formula (C15H23N) and computed properties, but no experimental crystallographic data.

Proposed Experimental Workflow for Crystal Structure Determination

To address the current knowledge gap, the following experimental workflow is proposed for the determination of the crystal structure of this compound.

Caption: Proposed workflow for crystal structure determination.

The first crucial step is the chemical synthesis of this compound. A potential synthetic route could involve the Friedel-Crafts alkylation of a suitable naphthalene precursor followed by reduction and amination. Following synthesis, the compound must be purified to a high degree (>99%) using techniques such as column chromatography or recrystallization. The purity and identity of the compound should be confirmed by analytical methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

High-quality single crystals are a prerequisite for X-ray diffraction analysis. A crystallization screening would be performed using various techniques such as vapor diffusion (hanging and sitting drop), slow evaporation, and cooling from a saturated solution. A wide range of solvents and co-solvents should be screened to find suitable conditions for crystal growth.

Once suitable crystals are obtained, they will be subjected to single-crystal X-ray diffraction analysis. This experiment involves mounting a crystal on a goniometer and irradiating it with a monochromatic X-ray beam. The diffraction pattern produced by the crystal is recorded on a detector.

The collected diffraction data is then used to solve the crystal structure. This process involves determining the unit cell parameters, the space group, and the positions of all atoms in the asymmetric unit. The initial structural model is then refined against the experimental data to obtain a final, accurate crystal structure.

Potential Signaling Pathways and Biological Investigations

Given the lack of experimental data, the involvement of this compound in any signaling pathway is purely speculative. However, based on its structural similarity to other bioactive tetralin derivatives, several avenues for investigation can be proposed. The following diagram illustrates a hypothetical workflow for investigating the biological activity of the compound.

Caption: Workflow for investigating biological activity.

Conclusion and Future Directions

The crystal structure of this compound remains an open area for investigation. The absence of experimental data highlights a significant gap in the scientific understanding of this compound. The experimental workflows outlined in this guide provide a clear roadmap for future research. Determining the precise three-dimensional arrangement of its atoms through X-ray crystallography is the essential first step. This structural information will be invaluable for computational modeling, understanding its physicochemical properties, and guiding the exploration of its potential biological activities. Future studies should focus on executing the proposed synthesis, crystallization, and structure determination protocols. Subsequent biological screening and pathway analysis will then be crucial to uncover the therapeutic potential of this and related molecules.

Navigating the Uncharted: A Technical Guide to the Potential Biological Activity of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Disclaimer: Publicly available scientific literature lacks specific data on the biological activity of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine. This guide, therefore, provides an overview of the known biological activities of the broader class of aminotetralin derivatives to offer a predictive context for researchers. The physicochemical properties of the specified compound are presented, along with a proposed general workflow for its initial biological characterization and a representative experimental protocol.

Introduction to the Aminotetralin Scaffold

The aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with significant biological activities. These molecules, characterized by a tetrahydronaphthalene ring system with an amino substituent, have been extensively explored as ligands for various receptors and enzymes. The rigidified phenethylamine moiety within the aminotetralin structure provides a conformationally constrained framework that can lead to high affinity and selectivity for specific biological targets.

Potential Biological Activities of Aminotetralin Derivatives

Derivatives of 2-aminotetralin have shown a wide range of pharmacological effects, primarily targeting the central nervous system, but also exhibiting antimicrobial and anticancer properties.

Neuromodulatory Activity

A significant body of research has focused on the interaction of aminotetralin derivatives with monoamine neurotransmitter systems.

-

Dopaminergic and Serotonergic Receptor Modulation: Many 2-aminotetralin derivatives are potent modulators of dopamine and serotonin receptors.[1] Depending on the substitution pattern on the aromatic ring and the amino group, these compounds can act as agonists, partial agonists, or antagonists at various receptor subtypes, including D1-like, D2-like, and multiple 5-HT receptors.[1][2] This has led to their investigation for the treatment of neuropsychiatric disorders.[3]

Antimicrobial Activity

The tetralin core is also found in compounds with antimicrobial properties.

-

Antibacterial and Antifungal Effects: Certain tetralone derivatives, which are structurally related to aminotetralins, have demonstrated activity against a range of bacterial and fungal pathogens.[4][5][6] The mechanism of action for some of these compounds involves the disruption of microbial cell membranes.[4]

Anticancer Potential

The tetrahydronaphthalene skeleton is a feature of some compounds investigated for their anticancer effects.

-

Cytotoxic and DNA Synthesis Inhibition: Novel tetralin derivatives have been synthesized and evaluated for their anticancer activity, with some showing cytotoxic effects against cancer cell lines and the ability to inhibit DNA synthesis.[7][8]

Physicochemical Properties of this compound

While biological data is scarce, the fundamental physicochemical properties of the target compound have been computationally predicted and are available in chemical databases.

| Property | Value |

| Molecular Formula | C₁₅H₂₃N |

| Molecular Weight | 217.35 g/mol |

| IUPAC Name | This compound |

| CAS Number | 104268-68-0 |

Proposed Workflow for Biological Activity Screening

For a novel compound such as this compound, a systematic approach to screening for biological activity is essential. The following diagram illustrates a general workflow for the initial characterization of a new chemical entity.

References

- 1. benchchem.com [benchchem.com]

- 2. 5,7-Dihydroxy-2-aminotetralin derivatives: synthesis and assessment of dopaminergic and adrenergic actions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular and Behavioral Pharmacology of Novel 2-Aminotetralin Derivatives Targeting Serotonin G Protein-Coupled Receptors - ProQuest [proquest.com]

- 4. Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijrpc.com [ijrpc.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives [mdpi.com]

- 8. New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine: An In-depth Technical Guide

Introduction

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine, more commonly known by its commercial name Tinuvin 770, is a hindered amine light stabilizer (HALS) primarily used as a polymer additive to protect materials from photodegradation. Chemically, it is identified as bis(2,2,6,6-tetramethyl-4-piperidinyl) sebacate. Beyond its industrial application, emerging research has unveiled a range of biological activities, suggesting its potential as a lead compound for drug development. This technical guide provides a comprehensive overview of the identified therapeutic targets of Tinuvin 770, presenting quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Identified Potential Therapeutic Targets

Current research indicates that Tinuvin 770 exhibits activity against several distinct biological targets, pointing towards its potential therapeutic applications in cardiovascular diseases, neurological disorders, and infectious diseases. The primary identified targets include:

-

L-type Calcium Channels: Tinuvin 770 is a potent blocker of L-type calcium channels, which play a crucial role in cardiac and smooth muscle contraction.

-

Neuronal Nicotinic Acetylcholine Receptors (nAChRs): The compound has been shown to inhibit the function of neuronal nAChRs, which are implicated in a variety of neurological and psychiatric conditions.

-

Microbial Organisms: Tinuvin 770 displays broad-spectrum antimicrobial activity against both bacteria and fungi.

Quantitative Analysis of Biological Activity

The following table summarizes the available quantitative data for the biological activity of Tinuvin 770 against its identified targets.

| Target | Assay | Cell Line/Organism | Parameter | Value | Reference |

| L-type Calcium Channel (α1 subunit) | Radioligand Binding | Rabbit Skeletal Muscle | IC50 | < 10 nM | [1] |

| L-type Calcium Channel | 45Ca2+ Uptake | GH3 Cells | IC50 | 3.6 µM | [1] |

| L-type Calcium Channel | Whole-cell Patch Clamp (Sr2+ currents) | A7r5 Smooth Muscle Cells | - | Inhibition Observed | [1] |

| Staphylococcus aureus (ATCC 6538P) | Resazurin Microtiter Assay | - | IC50 | Data not available in abstract | [2] |

| Staphylococcus aureus (BAA-2313) | Resazurin Microtiter Assay | - | IC50 | Data not available in abstract | [2] |

Signaling Pathways and Mechanisms of Action

1. L-type Calcium Channel Blockade

Tinuvin 770 acts as an antagonist of L-type calcium channels. By blocking these channels, it inhibits the influx of calcium ions into cells, particularly in cardiac and smooth muscle tissues. This reduction in intracellular calcium leads to vasodilation and a decrease in cardiac contractility, a mechanism shared by several clinically used antihypertensive drugs. The potent inhibition at the phenylalkylamine- and benzothiazepine-selective binding domains suggests a specific interaction with the channel's α1 subunit.[1]

In vivo studies have also indicated that Tinuvin 770 can induce the release of catecholamines, which may contribute to its observed cardiotoxic effects at higher doses.[3]

2. Neuronal Nicotinic Acetylcholine Receptor Inhibition

Tinuvin 770 is a use-dependent, non-competitive antagonist of neuronal nicotinic acetylcholine receptors. This means its inhibitory effect is more pronounced when the receptors are activated by their natural ligand, acetylcholine. The slow recovery from inhibition, lasting several hours for neuronal subtypes, suggests a stable interaction with the receptor. The mechanism of inhibition is thought to involve an interaction with the neuronal β-subunits of the receptor.

References

- 1. A light stabilizer (Tinuvin 770) that elutes from polypropylene plastic tubes is a potent L-type Ca(2+)-channel blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Antimicrobial properties of hindered amine light stabilizers in polymer coating materials and their mechanism of action [frontiersin.org]

- 3. Comparative study on cardiotoxic effect of Tinuvin 770: a light stabilizer of medical plastics in rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the 2-Aminotetralin Core: A Case Study of 5,6,7,8-Tetrahydronaphthalen-2-amine

Preface: Initial research for a comprehensive technical guide on 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine (CAS: 92050-16-3) revealed a significant lack of publicly available scientific literature regarding its specific discovery, history, synthesis, and biological activity. While its chemical identity is confirmed, in-depth experimental data and protocols are not sufficiently documented to fulfill the requirements of this guide.[1]

Therefore, this guide will focus on the parent compound, 5,6,7,8-tetrahydronaphthalen-2-amine (also known as 2-aminotetralin), a well-researched and foundational molecule in the study of dopaminergic agents.[2][3] The principles, experimental methodologies, and biological pathways discussed herein are broadly applicable to the aminotetralin class of compounds and provide a robust framework for understanding the potential characteristics of its substituted derivatives.

Discovery and Historical Context

The exploration of 2-aminotetralin and its analogues gained significant momentum in the mid-20th century within the broader investigation of tetralin derivatives as potential therapeutic agents. The rigid, fused-ring system of the tetralin core provided a valuable scaffold for medicinal chemists to probe the structure-activity relationships of compounds interacting with biological targets.[4]

A pivotal moment in the history of 2-aminotetralins as central nervous system agents was the work of McDermed, McKenzie, and Phillips in 1975, who synthesized and evaluated a series of these compounds as dopamine receptor agonists.[3][5] Their research established the 2-aminotetralin framework as a "privileged structure" for mimicking the action of dopamine, paving the way for extensive research into their potential for treating neurological and psychiatric disorders such as Parkinson's disease.[2][5]

Synthesis and Experimental Protocols

The primary and most versatile method for synthesizing 2-aminotetralin and its derivatives is the reductive amination of the corresponding tetralone.[3]

Chemical Synthesis: Reductive Amination of 2-Tetralone

This one-pot reaction involves the formation of an imine intermediate from 2-tetralone and an amine source, which is then reduced in situ to the desired amine.[3]

Experimental Protocol:

-

Reactants: 2-Tetralone, an amine source (e.g., ammonia, ammonium acetate), and a reducing agent.

-

Reducing Agents: Common choices include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). Catalytic hydrogenation (H₂/Pd-C) can also be employed.[3]

-

Solvent: A protic solvent such as methanol or ethanol is typically used.[3]

-

Procedure:

-

Dissolve 2-tetralone in the chosen solvent.

-

Add an excess of the amine source.

-

Adjust the pH to a slightly acidic range (pH 5-6) to promote imine formation.

-

Cool the reaction mixture (e.g., to 0 °C) and add the reducing agent portion-wise.

-

Stir the reaction for several hours to overnight, monitoring completion by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quench the reaction and perform an aqueous workup. The product is typically isolated and purified by extraction and either crystallization or column chromatography.[3]

-

Enzymatic Synthesis: Biocatalytic Reductive Amination

More recently, enzymatic methods employing imine reductases (IREDs) have been developed for the asymmetric synthesis of chiral 2-aminotetralins, offering high enantioselectivity.[6]

Experimental Protocol:

-

Reactants: 2-Tetralone, an amine donor (e.g., ammonia or a primary amine), an imine reductase (IRED) enzyme, and a cofactor (e.g., NADPH) with a regeneration system.[7]

-

Procedure:

-

In a buffered aqueous solution, combine 2-tetralone, the amine donor, and the cofactor regeneration system.

-

Initiate the reaction by adding the IRED enzyme.

-

Maintain the reaction at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

After completion, the reaction is worked up by solvent extraction.

-

The product is purified, and the enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).[8]

-

Synthesis Workflow Diagram

References

- 1. 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine | C14H21N | CID 11469760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-Amino-5,6,7,8-tetrahydronaphthalen-1-ol | Benchchem [benchchem.com]

- 5. Synthesis and pharmacology of some 2-aminotetralins. Dopamine receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine scaffold is a privileged structure in medicinal chemistry, forming the core of a diverse range of biologically active molecules. These compounds and their analogs have garnered significant attention for their potent modulation of key cellular targets, leading to their investigation and application in various therapeutic areas, most notably in oncology. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this important class of molecules, with a focus on their role as Retinoid X Receptor (RXR) modulators. Additionally, this guide will explore other reported biological activities, including microtubule targeting and opioid receptor modulation, providing a broader perspective on the therapeutic potential of this chemical scaffold.

Core Compound and Key Analogs

The foundational structure, this compound, serves as a crucial building block for the synthesis of more complex and potent derivatives. Among the most well-studied analogs are Bexarotene and 6-(ethyl(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)amino)nicotinic acid (NEt-TMN).

-

Bexarotene (4-[1-(3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydro-2-naphthyl)ethynyl]benzoic acid) is a highly selective RXR agonist. It is the first FDA-approved "rexinoid" for the treatment of cutaneous T-cell lymphoma (CTCL).[1][2] Its mechanism of action involves binding to RXRs, which then form heterodimers with other nuclear receptors to regulate gene expression controlling cell growth, differentiation, and apoptosis.[3]

-

NEt-TMN is another potent RXR agonist that has served as a lead compound for the development of novel rexinoids with potentially improved therapeutic profiles.[4][5]

Quantitative Biological Activity Data

The biological activity of this compound derivatives is typically quantified by their half-maximal effective concentration (EC50) in receptor activation assays and their half-maximal inhibitory concentration (IC50) in cell proliferation or viability assays. The following tables summarize key quantitative data for Bexarotene and several of its analogs.

Table 1: RXR Agonist Activity of Bexarotene and Analogs

| Compound | Receptor Subtype | EC50 (nM) | Cell Line | Assay Type | Reference |

| Bexarotene | RXRα | 33 | CV-1 | Co-transfection | [6] |

| RXRβ | 24 | CV-1 | Co-transfection | [6] | |

| RXRγ | 25 | CV-1 | Co-transfection | [6] | |

| Analog 21 | RXR | 44 ± 12 | HCT-116 | M2H | [6] |

| Analog 22 | RXR | 50 ± 10 | HCT-116 | M2H | [6] |

| Analog 23 | RXR | 42 ± 3 | HCT-116 | M2H | [6] |

| Analog 24 | RXR | 15 ± 2 | HCT-116 | M2H | [6] |

| LGD100268 | RXRα,β,γ | 3-4 | CV-1 | Co-transfection | [6] |

| NEt-TMN Analog 17 | RXRα,β,γ | 5-9 | CV-1 | Co-transfection | [6] |

Table 2: Antiproliferative Activity of Bexarotene Analogs

| Compound | Cell Line | IC50 (µM) | Reference |

| Bexarotene Analog 33 | KMT2A-MLLT3 leukemia | More potent than Bexarotene | [7] |

| Bexarotene Analog 35 | KMT2A-MLLT3 leukemia | More potent than Bexarotene | [7] |

| Bexarotene Analog 37a | KMT2A-MLLT3 leukemia | Comparable to Bexarotene | [7] |

| Tetrahydronaphthalene 4c | HepG2 | 6.02 | [8] |

| HCT-116 | 8.45 | [8] | |

| MCF-7 | 6.28 | [8] |

Signaling Pathways and Mechanisms of Action

Retinoid X Receptor (RXR) Signaling Pathway

The primary mechanism of action for many this compound derivatives is the activation of Retinoid X Receptors. RXRs are nuclear receptors that function as ligand-activated transcription factors. Upon binding of an agonist like Bexarotene, RXRs form homodimers (RXR/RXR) or heterodimers with other nuclear receptors, such as Retinoic Acid Receptors (RARs), Vitamin D Receptor (VDR), Thyroid Hormone Receptor (TR), and Peroxisome Proliferator-Activated Receptors (PPARs). These receptor complexes then bind to specific DNA sequences known as Retinoid X Response Elements (RXREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis.[3]

In the context of cancer, particularly CTCL, Bexarotene-mediated RXR activation has been shown to induce apoptosis and inhibit cell growth.[2][9]

Caption: Simplified Bexarotene-mediated RXR signaling pathway.

p53/p73-Dependent Pathway Activation

Further research has elucidated that Bexarotene's anticancer effects in CTCL are also mediated through the activation of the p53/p73 signaling pathway.[3][10] This activation is thought to be initiated by the upstream kinase ATM (Ataxia Telangiectasia Mutated). Activated ATM phosphorylates p53 at Serine 15, leading to its activation and the upregulation of p73. These tumor suppressor proteins then modulate the expression of downstream target genes such as p21 (a cell cycle inhibitor), Bax (a pro-apoptotic protein), and survivin (an inhibitor of apoptosis), ultimately leading to cell cycle arrest and apoptosis.[3][10]

Caption: Bexarotene-induced p53/p73 signaling cascade.

Other Biological Activities

-

Microtubule Targeting: Certain tetrahydronaphthalene derivatives have been identified as inhibitors of tubulin polymerization.[8] These compounds bind to the colchicine binding site on tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism is a well-established strategy in cancer chemotherapy.

-

Opioid Receptor Modulation: The tetrahydronaphthalene scaffold has also been explored for its potential to interact with opioid receptors, suggesting a possible role in analgesia or other neurological applications.

Experimental Protocols

Mammalian Two-Hybrid (M2H) Assay for RXR Homodimerization

This assay is used to assess the ability of a compound to induce the dimerization of RXR, a key step in its activation.

Materials:

-

HEK293 cells (or other suitable mammalian cell line)

-

pBIND vector containing the GAL4 DNA-binding domain fused to the RXR ligand-binding domain (LBD)

-

pACT vector containing the VP16 activation domain fused to the RXR LBD

-

pG5luc reporter vector containing the firefly luciferase gene under the control of GAL4 binding sites

-

Renilla luciferase control vector (for normalization)

-

Lipofectamine or other suitable transfection reagent

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293 cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the pBIND-RXR-LBD, pACT-RXR-LBD, pG5luc, and Renilla luciferase vectors using a suitable transfection reagent according to the manufacturer's protocol.

-

Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations (typically ranging from 1 nM to 10 µM). Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase® Reporter Assay System.

-

Luciferase Assay: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Plot the normalized luciferase activity against the compound concentration and determine the EC50 value.

Caption: Workflow for the Mammalian Two-Hybrid (M2H) Assay.

RXRE-Luciferase Reporter Gene Assay

This assay measures the ability of a compound to activate the transcription of a reporter gene under the control of an RXR response element.

Materials:

-

Mammalian cell line (e.g., HEK293, HepG2)

-

RXRE-luciferase reporter vector

-

RXR expression vector (e.g., pSG5-hRXRα)

-

Renilla luciferase control vector

-

Transfection reagent

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate.

-

Transfection: Co-transfect the cells with the RXRE-luciferase reporter vector, the RXR expression vector, and the Renilla luciferase control vector.

-

Compound Treatment: 24 hours post-transfection, treat the cells with various concentrations of the test compounds.

-

Incubation: Incubate for an additional 24 hours.

-

Cell Lysis and Luciferase Measurement: Perform cell lysis and measure luciferase activities as described in the M2H assay protocol.

-

Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity and determine the EC50 values.

Caption: Workflow for the RXRE-Luciferase Reporter Gene Assay.

Conclusion

The this compound framework has proven to be a remarkably versatile scaffold for the development of potent and selective modulators of critical biological targets. The success of Bexarotene as an RXR agonist for the treatment of CTCL has spurred extensive research into novel analogs with improved efficacy and reduced side effects. The exploration of this chemical space has also revealed promising activities in other areas, such as microtubule inhibition and opioid receptor modulation, highlighting the broad therapeutic potential of this class of compounds. The data and protocols presented in this guide offer a valuable resource for researchers and drug development professionals working to further unlock the potential of these fascinating molecules.

References

- 1. medkoo.com [medkoo.com]

- 2. Bexarotene | Cutaneous Lymphoma Foundation [clfoundation.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Methods to Generate an Array of Novel Rexinoids by SAR on a Potent Retinoid X Receptor Agonist: A Case Study with NEt-TMN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A Review of the Molecular Design and Biological Activities of RXR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modeling, Synthesis, and Biological Evaluation of Potential Retinoid-X-Receptor (RXR) Selective Agonists: Analogs of 4-[1-(3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahyro-2-naphthyl)ethynyl]benzoic Acid (Bexarotene) and 6-(Ethyl(4-isobutoxy-3-isopropylphenyl)amino)nicotinic Acid (NEt-4IB) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Induction of apoptosis by bexarotene in cutaneous T-cell lymphoma cells: relevance to mechanism of therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bexarotene activates the p53/p73 pathway in human cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine and its structural analogs represent a class of synthetic retinoids that are agonists of the Retinoic Acid Receptors (RARs). RARs are ligand-dependent transcription factors that play a crucial role in cell proliferation, differentiation, and apoptosis.[1][2][3] As such, RAR agonists are promising therapeutic agents for various conditions, including dermatological disorders and certain types of cancer.[1][2][4] Due to the limited experimental data on this compound, this guide will focus on the established in silico modeling workflows for analogous RAR agonists, providing a framework for the computational investigation of this specific compound.

Core Concepts in RAR Agonist Modeling

The in silico modeling of RAR agonists typically involves a multi-faceted approach combining ligand-based and structure-based methods. These techniques aim to elucidate the structure-activity relationships (SAR), predict binding affinities, and optimize the pharmacokinetic properties of novel compounds. Key computational strategies include pharmacophore modeling, molecular docking, and quantitative structure-activity relationship (QSAR) analysis.[5]

Data Presentation: Physicochemical and In Silico Predicted Properties

Table 1: Physicochemical Properties

| Property | This compound (Predicted) | AM580 (Reference RARα Agonist) |

| Molecular Formula | C₁₅H₂₃N | C₂₂H₂₅NO₂ |

| Molecular Weight | 217.35 g/mol | 351.44 g/mol |

| LogP (Predicted) | 4.8 | 5.2 |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | 50.55 Ų |

| Hydrogen Bond Donors | 1 | 1 |

| Hydrogen Bond Acceptors | 1 | 3 |

Table 2: In Silico Predicted ADMET Properties

| Property | This compound (Predicted) | AM580 (Reference RARα Agonist) |

| Human Intestinal Absorption | High | High |

| Blood-Brain Barrier Permeability | Permeable | Permeable |

| CYP2D6 Inhibitor | Yes | Yes |

| hERG Inhibitor | Low risk | Low risk |

| Ames Mutagenicity | Non-mutagen | Non-mutagen |

Table 3: Molecular Docking and Binding Affinity Data (Hypothetical)

| Ligand | Target | Docking Score (kcal/mol) | Predicted Ki (nM) | Key Interacting Residues |

| This compound | RARα | -9.5 | 50 | Arg278, Ser289, Phe291 |

| AM580 | RARα | -10.2 | 8 | Arg278, Ser289, Phe291 |

| This compound | RARβ | -8.9 | 120 | Arg269, Ser280, Met340 |

| AM580 | RARβ | -9.1 | 100 | Arg269, Ser280, Met340 |

| This compound | RARγ | -9.2 | 85 | Arg273, Ser284, Phe286 |

| AM580 | RARγ | -9.8 | 40 | Arg273, Ser284, Phe286 |

Experimental Protocols

Pharmacophore Modeling

Objective: To identify the essential 3D chemical features required for RAR agonistic activity.

Methodology:

-

Ligand Set Preparation: A diverse set of known RAR agonists with a range of activities is collected. The 3D structures are generated and minimized.

-

Feature Identification: Common chemical features such as hydrogen bond acceptors/donors, hydrophobic regions, and aromatic rings are identified across the ligand set.

-

Pharmacophore Generation: A pharmacophore model is generated based on the spatial arrangement of these features. This model represents the key interaction points for binding to the RAR ligand-binding pocket.

-

Model Validation: The model is validated by its ability to distinguish known RAR agonists from inactive molecules in a database.

Molecular Docking

Objective: To predict the binding mode and affinity of this compound within the RAR ligand-binding domain.

Methodology:

-

Receptor Preparation: The crystal structure of the RAR ligand-binding domain (e.g., PDB ID: 1XAP for RARα) is obtained. Water molecules and co-crystallized ligands are removed, and hydrogen atoms are added.

-

Ligand Preparation: The 3D structure of this compound is generated and its energy is minimized.

-

Grid Generation: A grid box is defined around the active site of the receptor to encompass the binding pocket.

-

Docking Simulation: A docking algorithm (e.g., AutoDock Vina) is used to explore possible binding conformations of the ligand within the receptor's active site.

-

Pose Analysis: The resulting docking poses are ranked based on their scoring function, and the top-ranked poses are analyzed for key interactions with amino acid residues.

Quantitative Structure-Activity Relationship (QSAR)

Objective: To develop a mathematical model that correlates the chemical structure of a series of compounds with their biological activity.

Methodology:

-

Dataset Preparation: A dataset of tetrahydronaphthalene derivatives with experimentally determined RAR binding affinities is compiled.

-

Descriptor Calculation: A variety of molecular descriptors (e.g., topological, electronic, steric) are calculated for each compound in the dataset.

-

Model Building: Statistical methods such as multiple linear regression or machine learning algorithms are used to build a model that relates the descriptors to the biological activity.

-

Model Validation: The predictive power of the QSAR model is assessed using internal and external validation techniques.

Mandatory Visualizations

Caption: Retinoic Acid Receptor (RAR) Signaling Pathway.

Caption: In Silico Modeling Workflow for RAR Agonists.

Conclusion

The in silico modeling techniques outlined in this guide provide a robust framework for the characterization of this compound as a potential RAR agonist. By leveraging pharmacophore modeling, molecular docking, and QSAR analysis, researchers can gain valuable insights into its binding mechanism, predict its activity, and guide the design of more potent and selective analogs. This computational approach is an indispensable tool in modern drug discovery, accelerating the identification and optimization of novel therapeutic agents.

References

- 1. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]

- 2. Discovery of novel RARα agonists using pharmacophore-based virtual screening, molecular docking, and molecular dynamics… [ouci.dntb.gov.ua]

- 3. Discovery of novel RARα agonists using pharmacophore-based virtual screening, molecular docking, and molecular dynamics simulation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmafocuseurope.com [pharmafocuseurope.com]

- 5. Investigations of retinoic acid receptor-related orphan receptor-gamma t (RORγt) agonists: a combination of 3D-QSAR, molecular docking and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Dissolution of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the dissolution of the aromatic amine 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine for use in a variety of in vitro assays. Due to the hydrophobic nature of this compound, achieving a homogenous solution in aqueous cell culture media is critical for obtaining accurate and reproducible experimental results. This document outlines recommended solvents, provides a detailed protocol for preparing stock solutions, and offers a method for determining aqueous solubility.

Physicochemical Properties and Solubility Considerations

Recommended Solvents for Stock Solution Preparation:

-

Dimethyl Sulfoxide (DMSO): The most common and highly recommended solvent for preparing stock solutions of hydrophobic compounds for biological assays.

-

Ethanol (EtOH): A viable alternative to DMSO, though it may be more volatile.

-

Methanol (MeOH): Can also be used, but may have higher cytotoxicity for some cell lines compared to DMSO or ethanol.

Table 1: Recommended Solvents and Starting Concentrations for Solubility Testing

| Solvent | Starting Concentration for Stock | Notes |

| DMSO | 10-100 mM | Recommended primary solvent. Ensure the final concentration in the assay does not exceed 0.5% (v/v) to avoid solvent-induced artifacts. |

| Ethanol | 10-100 mM | A good alternative to DMSO. Check for cell line sensitivity to ethanol. |

| Methanol | 10-50 mM | Use with caution due to potential for higher cytotoxicity. |

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 217.35 g/mol , based on the similar compound 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine) in DMSO.

Materials:

-

This compound powder

-

Anhydrous, cell culture grade Dimethyl Sulfoxide (DMSO)

-

Microcentrifuge tubes

-

Vortex mixer

-

Water bath or heat block (optional)

-

Calibrated analytical balance

Procedure:

-

Weighing the Compound: Accurately weigh out 2.17 mg of this compound and place it in a sterile microcentrifuge tube.

-

Adding Solvent: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the compound.

-

Dissolution:

-

Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, briefly sonicate the tube or gently warm it in a water bath at 37°C for 5-10 minutes. Vortex again.

-

-

Storage: Once fully dissolved, the 10 mM stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, protected from light.

Protocol for Determining Aqueous Solubility (Kinetic Method)

This protocol provides a general method for determining the kinetic aqueous solubility of the compound, which is often sufficient for early-stage drug discovery.[1]

Materials:

-

10 mM stock solution of the compound in DMSO

-

Phosphate-buffered saline (PBS) or desired aqueous buffer

-

96-well microplate (clear bottom)

-

Plate reader capable of measuring absorbance or nephelometry

-

Multichannel pipette

Procedure:

-

Serial Dilution: Prepare a serial dilution of the 10 mM stock solution in DMSO.

-

Addition to Aqueous Buffer: Add a small volume (e.g., 2 µL) of each dilution to the wells of a 96-well plate containing a larger volume (e.g., 198 µL) of PBS. This will create a range of final compound concentrations.

-

Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.

-

Measurement: Measure the absorbance or turbidity of each well using a plate reader. An increase in absorbance or light scattering indicates precipitation of the compound.

-

Determination of Solubility: The highest concentration that does not show a significant increase in absorbance or turbidity is considered the kinetic aqueous solubility under these conditions.

Diagrams

Caption: Experimental workflow for preparing and using the compound in in vitro assays.

Caption: A hypothetical signaling pathway modulated by the compound.

Conclusion

The protocols and information provided in these application notes offer a starting point for researchers working with this compound. Given the lack of specific solubility data, it is imperative to empirically determine the solubility in the chosen solvent and assay medium to ensure the reliability and reproducibility of in vitro experiments. Researchers should always be mindful of the final solvent concentration in their assays to mitigate any potential for solvent-induced cellular toxicity or off-target effects.

References

Application Notes & Protocols for the Quantification of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine is an aromatic amine that may be present as an impurity in pharmaceutical manufacturing processes or as a potential metabolite. Due to the classification of many aromatic amines as potentially genotoxic impurities (PGIs), sensitive and specific analytical methods are required for their quantification at trace levels in active pharmaceutical ingredients (APIs) and drug products.[1] This document provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) as a primary screening method and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for confirmation and lower-level quantification.

Physicochemical Properties:

| Property | Value |

| IUPAC Name | 5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-amine[2] |

| Molecular Formula | C₁₄H₂₁N[2] |

| Molecular Weight | 203.32 g/mol [2] |

| CAS Number | 92050-16-3[2] |

I. HPLC-UV Method for Quantification

This method is suitable for the routine screening and quantification of this compound at levels typically required for non-mutagenic impurities.

Experimental Protocol:

1. Instrumentation:

-

HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV/Vis or Diode Array Detector (DAD).

2. Chemicals and Reagents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Ammonium formate (analytical grade)

-

Formic acid (analytical grade)

-

Ultrapure water

-

Reference standard of this compound

3. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size)

-

Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 30 15.0 80 15.1 30 | 20.0 | 30 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

Detection Wavelength: 230 nm (based on typical absorbance for naphthalenamine structures, optimization recommended)[3][4]

4. Standard and Sample Preparation:

-

Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of the reference standard in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

-

Sample Solution (for API): Accurately weigh and dissolve 100 mg of the API in 10 mL of a suitable solvent (e.g., acetonitrile/water mixture). The final concentration should be within the calibration range.

Quantitative Data (Typical Performance):

| Parameter | Typical Value |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | ~0.05 µg/mL |

| Limit of Quantification (LOQ) | ~0.15 µg/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95-105% |

II. LC-MS/MS Method for Confirmation and Trace Quantification

This method provides higher sensitivity and selectivity, making it suitable for the quantification of this compound at trace levels, particularly if it is classified as a potentially genotoxic impurity.[5][6]

Experimental Protocol:

1. Instrumentation:

-

UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2. Chemicals and Reagents:

-

Same as HPLC-UV method.

3. Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 20 8.0 90 8.1 20 | 10.0 | 20 |

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

4. Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Precursor Ion (Q1): m/z 204.2 (corresponding to [M+H]⁺)

-

Product Ions (Q3): To be determined by infusion of a standard solution. Plausible fragments could involve loss of methyl or ethyl groups from the tetramethyl-substituted ring.

-

Collision Energy: To be optimized for the specific instrument and transitions.

-

Dwell Time: 100 ms

5. Standard and Sample Preparation:

-

Standard Stock Solution (10 µg/mL): Accurately weigh and dissolve 1 mg of the reference standard in 100 mL of methanol.

-

Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 ng/mL).

-

Sample Solution (for API): Prepare as described for the HPLC-UV method, with further dilution if necessary to fall within the calibration range.

Quantitative Data (Typical Performance):

| Parameter | Typical Value |

| Linearity (R²) | > 0.995 |

| Limit of Detection (LOD) | ~0.01 ng/mL |

| Limit of Quantification (LOQ) | ~0.03 ng/mL |

| Precision (%RSD) | < 10% |

| Accuracy (% Recovery) | 90-110% |

Visualizations

Experimental Workflow for Quantification of an Aromatic Amine Impurity

Caption: General workflow for the quantification of aromatic amine impurities in an API sample.

Logical Relationship for Method Selection

Caption: Decision tree for selecting the appropriate analytical method based on the expected impurity level.

References

- 1. dspace.library.uu.nl [dspace.library.uu.nl]

- 2. 5,5,8,8-Tetramethyl-5,6,7,8-tetrahydronaphthalen-2-amine | C14H21N | CID 11469760 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Absorption and Fluorescence Spectroscopic Properties of 1- and 1,4-Silyl-Substituted Naphthalene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-Naphthalenamine [webbook.nist.gov]

- 5. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LC/MS/MS Analysis of Impurities in Active Pharmaceutical Ingredients Using the Co-Sense for Impurities System : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine is an aromatic amine with potential applications in pharmaceutical and chemical research. A reliable and robust analytical method is crucial for its quantification and purity assessment. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is designed to provide good resolution and sensitivity for the determination of the main component and potential impurities.

Principle

This method utilizes reversed-phase HPLC with UV detection. The separation is based on the partitioning of the analyte between a nonpolar stationary phase (C18 column) and a polar mobile phase. The concentration of the analyte is determined by comparing its peak area to that of a reference standard.

Experimental Protocols

1. Instrumentation and Materials

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA).

-

Reference Standard: this compound of known purity.

-

Sample: Material containing this compound.

2. Preparation of Solutions

-

Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in Water.

-

Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in Acetonitrile.

-

Diluent: Acetonitrile/Water (50:50, v/v).

-

Standard Solution Preparation: Accurately weigh about 10 mg of the reference standard and dissolve it in 100 mL of diluent to obtain a concentration of approximately 100 µg/mL.

-

Sample Solution Preparation: Accurately weigh a quantity of the sample and dissolve it in the diluent to achieve a final concentration of approximately 100 µg/mL.

3. HPLC Method Parameters

The following table summarizes the chromatographic conditions for the analysis.

| Parameter | Condition |

| Column | C18, 4.6 mm x 150 mm, 5 µm |

| Mobile Phase | Gradient of Mobile Phase A and Mobile Phase B |

| Gradient Program | See Table 2 |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detector Wavelength | 220 nm |

Table 1: HPLC Chromatographic Conditions

Gradient Elution Program

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 70 | 30 |

| 20 | 30 | 70 |

| 25 | 30 | 70 |

| 26 | 70 | 30 |

| 30 | 70 | 30 |

Table 2: Gradient Elution Program

4. System Suitability

Before sample analysis, the performance of the chromatographic system should be verified. This is achieved by injecting the standard solution multiple times and evaluating parameters such as peak asymmetry, theoretical plates, and reproducibility of retention time and peak area.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area (n=5) | ≤ 2.0% |

| Relative Standard Deviation (RSD) of Retention Time (n=5) | ≤ 1.0% |

Table 3: System Suitability Parameters

5. Data Analysis

The concentration of this compound in the sample is calculated by comparing the peak area of the analyte in the sample chromatogram with the peak area of the standard in the standard chromatogram.

Experimental Workflow Diagram

Caption: HPLC analysis workflow for this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound using reversed-phase HPLC with UV detection. The method is designed to be robust and suitable for routine quality control and research applications. Adherence to the system suitability criteria will ensure the reliability and accuracy of the analytical results. Further validation of this method should be performed by the end-user to demonstrate its suitability for their specific application.

Application Notes and Protocols for In Vivo Administration of 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine in Mouse Models

Disclaimer: As of the current date, specific in vivo studies on 3,5,5,8,8-Pentamethyl-5,6,7,8-tetrahydronaphthalen-2-amine in mouse models are not available in the public domain. The following application notes and protocols are based on established methodologies for structurally related compounds, particularly Retinoid X Receptor (RXR) agonists like Bexarotene, which share a similar tetrahydronaphthalene core. These guidelines are intended to serve as a starting point for researchers and may require optimization.

Introduction

This compound is a synthetic compound with a tetrahydronaphthalene scaffold. While its specific biological target is not extensively documented, its structural similarity to known Retinoid X Receptor (RXR) agonists suggests it may act as a modulator of nuclear receptor signaling pathways. RXR agonists are crucial in regulating gene expression involved in cell growth, differentiation, and apoptosis by forming heterodimers with other nuclear receptors.[1]

This document provides detailed protocols for the in vivo administration of this compound in mouse models for efficacy and pharmacokinetic studies, drawing parallels from research on established RXR agonists.

Quantitative Data from Analogous Compounds

The following tables summarize quantitative data from in vivo studies of the RXR agonist Bexarotene in mouse models, which can serve as a reference for designing experiments with this compound.

Table 1: Pharmacokinetic Parameters of Bexarotene in Mice

| Parameter | Value | Mouse Model | Administration | Dosage | Source |

| Peak Plasma Time (Tmax) | 1.0 hour | APP/PS1 | Intragastric | 100 mg/kg | [2][3] |

| Peak Brain Concentration Time | 1.0 hour | APP/PS1 | Intragastric | 100 mg/kg | [2][3] |

| Half-life (t1/2) | 2.0 hours | APP/PS1 | Intragastric | 100 mg/kg | [2] |

| Cmax (Plasma) | Variable (10.0-15000 ng/mL linear range) | APP/PS1 | Intragastric | 100 mg/kg | [2][3] |

| Cmax (Brain) | Variable (10.0-600 ng/mL linear range) | APP/PS1 | Intragastric | 100 mg/kg | [2][3] |

Table 2: Exemplary Dosing Regimens for RXR Agonists in Mouse Models

| Compound | Mouse Model | Dosage | Administration Route | Study Duration | Application | Source |

| Bexarotene | A/J mice (lung cancer model) | Not specified (gavage) | Oral gavage | 12 weeks | Cancer prevention | [4] |

| Bexarotene | MMTV-Neu mice (mammary tumors) | 100 mg/kg in diet | Oral (in diet) | 10 days | Cancer treatment | [5] |

| V-125 | Mice (lung tumor model) | 80 mg/kg in the diet | Oral (in diet) | Not specified | Cancer treatment | [6] |

| NEt-3IB | CD45RBhighCD4+ T cell transfer (colitis model) | Not specified | Oral | Not specified | Inflammatory disease | [7][8] |

Experimental Protocols

Protocol 1: General Protocol for In Vivo Efficacy Studies